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molecular formula C16H9BrN2O2 B8575888 2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile

2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile

Cat. No. B8575888
M. Wt: 341.16 g/mol
InChI Key: JBCXDFXUPDEZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067408B2

Procedure details

To a suspension of 2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile (8.0 g, 23.5 mmol) in EtOH (150 mL) was added hydrazine hydrate (85%, 2.76 g). The mixture was refluxed for 3 h. At room temperature 2 N HCl (60 mL) was added (pH=3), and the mixture was filtered and rinsed with water (50 mL×4). The filtrate was concentrated to about 150 mL and filtered again. After addition of NaHCO3 to pH=9, the filtrate was extracted with CH2Cl2 (100 mL×3). The combined extract was washed with brine, dried over anhydrous sodium sulfate. After removing the solvent, 1N HCl in MeOH (50 mL) was added and the solvent was concentrated to afford crude material as a white solid. Recrystallization from MeOH-Et2O yielded 4.3 g of the product, 4-(aminomethyl)-2-bromobenzonitrile (yield: 75.8%). 1H NMR (400 MHz, D2O): δ 4.21 (S, 2 H), 7.43 (dd, J=8.0 Hz, J=1.2 Hz, 1 H), 7.71 (d, J=8.0 Hz, 2 H); 13C NMR (100 MHz, D2O): δ 42.3, 115.5, 118.0, 125.6, 128.4, 133.4, 135.5, 139.9; HPLC: retention time: 4.709 min; purity: 99.7%.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([CH2:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].O.NN.Cl>CCO>[NH2:11][CH2:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([Br:1])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=C1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.76 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
rinsed with water (50 mL×4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 150 mL
FILTRATION
Type
FILTRATION
Details
filtered again
ADDITION
Type
ADDITION
Details
After addition of NaHCO3 to pH=9
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with CH2Cl2 (100 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent, 1N HCl in MeOH (50 mL)
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude material as a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeOH-Et2O

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
Name
Type
product
Smiles
NCC1=CC(=C(C#N)C=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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